molecular formula C16H13F3N4OS B12128090 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine

Cat. No.: B12128090
M. Wt: 366.4 g/mol
InChI Key: UHSGBAWJXHVGRN-UHFFFAOYSA-N
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Description

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a phenoxy group, a benzylsulfanyl group, and a trifluoromethyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine typically involves multiple steps, starting from readily available precursorsThe trifluoromethyl group is often introduced using trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazole derivatives .

Scientific Research Applications

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenoxy and trifluoromethyl groups in 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H13F3N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(3-phenoxyphenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)14-21-22-15(23(14)20)25-10-11-5-4-8-13(9-11)24-12-6-2-1-3-7-12/h1-9H,10,20H2

InChI Key

UHSGBAWJXHVGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C(N3N)C(F)(F)F

Origin of Product

United States

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